2,5-Bis(aminomethyl)tetrahydrofuran

Beschreibung

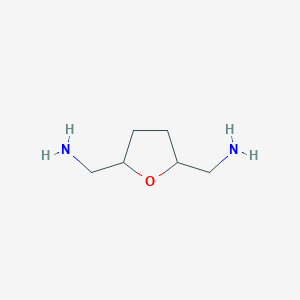

Structure

3D Structure

Eigenschaften

IUPAC Name |

[5-(aminomethyl)oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIPRQHXNUUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467021 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66918-21-6 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran from 5-Hydroxymethylfurfural

Executive Summary

The transition from a fossil fuel-based economy to one founded on renewable resources is a paramount objective in modern chemistry. 5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars, stands at the forefront of this transition.[1] This guide provides an in-depth technical exploration of the multi-step synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF), a valuable bio-based diamine, from HMF. BAMTHF is a critical monomer for producing high-performance, sustainable polymers such as polyamides and polyurethanes, offering a bio-alternative to petroleum-derived monomers.[2][3] This document delineates the strategic synthetic pathways, provides a causal analysis for experimental choices, and presents detailed, field-proven protocols for researchers, chemists, and professionals in drug development and material science. We will navigate the conversion of HMF through key intermediates, including 2,5-diformylfuran (DFF) and 2,5-bis(aminomethyl)furan (BAMF), culminating in the target saturated diamine, with a focus on catalytic systems, reaction mechanisms, and process optimization.

Introduction: The Strategic Value of HMF and its Diamine Derivatives

5-Hydroxymethylfurfural (HMF) is a pivotal intermediate in the valorization of biomass. Its structure, featuring an aldehyde, a primary alcohol, and a furan ring, allows for a diverse range of chemical transformations into value-added products.[1][4] Among these, furanic diamines are of particular interest as replacements for aromatic diamines in the polymer industry.[5][6] While 2,5-bis(aminomethyl)furan (BAMF) offers a rigid, aromatic-like structure, its hydrogenated counterpart, this compound (BAMTHF), provides enhanced chain flexibility, solubility, and thermal stability to the resulting polymers.

The synthesis of BAMTHF from HMF is a non-trivial endeavor, requiring a sequence of functional group interconversions and a final, crucial ring saturation step. The challenge lies in achieving high selectivity and yield at each stage, avoiding the formation of polymeric byproducts and over-reduction.[7][8] This guide will dissect the most viable synthetic routes, grounding the discussion in authoritative literature and mechanistic rationale.

Strategic Analysis of Synthetic Pathways

The transformation of HMF to BAMTHF can be approached via several distinct strategic pathways. The primary decision point is the timing of the furan ring hydrogenation: does it occur early in the sequence or as the final step? The choice of pathway profoundly impacts the nature of the intermediates, the required catalytic systems, and the overall process efficiency.

Sources

- 1. Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. advanceseng.com [advanceseng.com]

- 5. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [mdpi.com]

- 6. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KR101627607B1 - Preparation of 2,5-bis(aminomethyl)furan - Google Patents [patents.google.com]

"2,5-Bis(aminomethyl)tetrahydrofuran chemical properties and structure"

An In-Depth Technical Guide to 2,5-Bis(aminomethyl)tetrahydrofuran

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (BAMTHF), a versatile bio-derived diamine. Intended for researchers, chemists, and professionals in drug development and polymer science, this document delves into the core chemical properties, stereochemistry, synthesis, and key applications of this emerging platform chemical.

Molecular Structure and Chemical Identity

This compound is a heterocyclic organic compound characterized by a central tetrahydrofuran (THF) ring substituted at the 2 and 5 positions with aminomethyl (-CH₂NH₂) groups. This unique structure, featuring two primary amine functionalities and an ether linkage, dictates its chemical behavior and utility.

The IUPAC name for this compound is [5-(aminomethyl)oxolan-2-yl]methanamine.[1][2] Its molecular formula is C₆H₁₄N₂O, and it has a molecular weight of approximately 130.19 g/mol .[1][2][3]

Stereochemistry

The carbon atoms at the 2 and 5 positions of the tetrahydrofuran ring are chiral centers. Consequently, this compound can exist as stereoisomers: a pair of enantiomers for the trans configuration and a single meso compound for the cis configuration. The specific isomeric composition can influence the macroscopic properties of polymers derived from it and its interaction with biological systems, a critical consideration in drug design. The three-dimensional flexibility of the THF ring is a key feature, allowing it to adopt specific spatial configurations that can be crucial for selective molecular interactions.[4]

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physical and chemical properties of BAMTHF are directly linked to its molecular structure. The presence of two primary amine groups and an ether oxygen atom makes the molecule polar.

Tabulated Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O | [1][2][3] |

| Molecular Weight | 130.19 g/mol | [1][2][3] |

| Boiling Point | 56°C @ 0.26 Torr | [3] |

| Predicted Density | 1.007 ± 0.06 g/mL | [3] |

| CAS Number | 66918-21-6 | [1][2][3] |

Solubility and Reactivity

Solubility: The two terminal amino groups and the ether oxygen allow BAMTHF to act as a hydrogen bond acceptor, while the N-H bonds of the amine groups act as hydrogen bond donors. This capability results in significant solubility in polar solvents, including water.[5] This aqueous solubility is a key advantage for its application in biological systems and as a drug delivery vehicle.[5] It is also soluble in polar organic solvents like methanol and ethanol.[5]

Reactivity: The primary amine groups are the main sites of chemical reactivity. They are nucleophilic and can participate in a variety of chemical reactions. A notable reaction is amidation, where BAMTHF reacts with acidic compounds to form stable amides.[4] This reactivity is fundamental to its use as a monomer in polymerization and as a building block in the synthesis of complex nitrogen-containing molecules for the pharmaceutical industry.[4]

Synthesis and Manufacturing

The production of this compound is an area of active research, with a strong focus on sustainable pathways from biomass. A prevalent method involves the chemical transformation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of sugars like fructose.[3][6]

Primary Synthetic Pathway from HMF

The synthesis from HMF is a multi-step process that leverages the reactivity of this versatile bio-based building block.

-

Reduction of HMF to BHMF: The aldehyde group of HMF is first reduced to a hydroxyl group to form 2,5-bis(hydroxymethyl)furan (BHMF). This can be achieved through catalytic hydrogenation using catalysts like nickel, platinum, or copper chromite, or by chemical reduction with agents such as sodium borohydride.[6]

-

Hydrogenation and Amination: The BHMF intermediate undergoes further transformation. Under more forcing hydrogenation conditions, the furan ring is reduced to a tetrahydrofuran ring, yielding 2,5-bis(hydroxymethyl)tetrahydrofuran.[6] Subsequent amination steps replace the hydroxyl groups with amino groups to yield the final product. A more direct route involves the reductive amination of HMF itself.[3]

An alternative and efficient synthesis route involves the direct hydrogenation of 2,5-Bis(aminomethyl)furan (BAMF), which is also derivable from HMF.[7][8] This method focuses solely on the saturation of the furan ring.

-

Catalyst: Ruthenium on alumina (Ru/alumina) or Rhodium on carbon (Rh/C) are effective catalysts for this hydrogenation.[7]

-

Solvent: The reaction is often performed in a non-aqueous solvent like tetrahydrofuran (THF) to minimize the formation of by-products such as 2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran.[8]

-

Conditions: The reaction typically requires high hydrogen pressure (e.g., 6 MPaG) and is conducted in a pressure-resistant autoclave.[7]

Caption: Figure 2: Simplified workflow for the synthesis of BAMTHF from HMF.

Experimental Protocol: Hydrogenation of 2,5-Bis(aminomethyl)furan

This protocol is a representative example based on established methodologies for the synthesis of BAMTHF.[7]

-

Reactor Preparation: Charge a pressure-resistant autoclave with 20g of 2,5-Bis(aminomethyl)furan, 8g of 5 mass% Rhodium on carbon (Rh/C) catalyst, and 120 mL of tetrahydrofuran (THF) as the solvent.

-

Pressurization: Seal the autoclave and increase the internal pressure with hydrogen gas to 6 MPaG.

-

Reaction: Heat the mixture and maintain the reaction under constant stirring. The exact temperature and duration will depend on the specific catalyst activity and desired conversion rate.

-

Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, cool the reactor, vent the hydrogen gas, and filter the mixture to remove the catalyst. The solvent can then be removed under reduced pressure. The crude product may require further purification to remove any by-products, such as 2-(aminomethyl)-5-methyltetrahydrofuran.[7]

Key Applications

The bifunctional nature of this compound makes it a valuable intermediate and building block in various industrial sectors.

-

Polymer Chemistry: As a diamine monomer, BAMTHF is a prime candidate for the synthesis of bio-based polymers, including polyesters and polyamides.[3][9] Its derivation from renewable resources makes it an attractive alternative to petroleum-based monomers for creating more sustainable materials.[9]

-

Epoxy Resin Curing Agent: The two primary amine groups can react with the epoxide groups of epoxy resins, leading to cross-linking and the formation of a rigid, thermoset polymer network. This makes BAMTHF a useful curing agent.[3][7]

-

Pharmaceuticals and Drug Development: BAMTHF serves as a versatile precursor for synthesizing complex, nitrogen-containing molecules.[4] The defined stereochemistry and three-dimensional structure of the tetrahydrofuran scaffold are particularly valuable in drug design, where molecular shape is critical for bioactivity.[4] It can be a core component in the development of new antibacterial and antiviral drugs.[4]

-

Fine Chemicals: It is also used as an intermediate for producing other fine chemicals, including materials for flavors and fragrances.[3][7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, impervious gloves, and a lab coat.[10]

-

Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[10]

-

Avoid Contact: Limit all unnecessary personal contact. Avoid contact with skin, eyes, and clothing.[10][11] In case of contact, rinse the affected area thoroughly with water.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

Spill Management

In the event of a spill, clear the area and wear appropriate PPE.[13] Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[13] Place the contaminated material in a sealed container for proper disposal.[13] Prevent the spillage from entering drains or waterways.[13]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12] Keep it away from incompatible materials.

References

- 2, 5- Bis (aminomethyl) tetrahydrofuran (BAMTHF) Wholesale - Sugar Energy. (URL: )

- Buy this compound (EVT-340817) - EvitaChem. (URL: )

- 2,5-Bis(hydroxymethyl)furan - Wikipedia. (URL: )

- Potential advantages of 2, 5- Bis (aminomethyl) tetrahydrofuran (BAMTHF)

- 2,5-Bis(hydroxymethyl)furan - Apollo Scientific. (URL: )

- Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan - FUR4Sustain. (URL: )

- This compound | CymitQuimica. (URL: )

- 2,5-Tetrahydrofurandimethanol | C6H12O3 | CID 97792 - PubChem. (URL: )

- US11396498B2 - Method for producing 2,5-bis(aminomethyl)

- WO2019073988A1 - Method for producing 2,5-bis(aminomethyl)

- Why can 2, 5- Bis (aminomethyl) tetrahydrofuran (BAMTHF) be used as a synthetic precursor for a variety of drugs? - Sugar Energy. (2024-11-04). (URL: )

- This compound | C6H14N2O | CID 11471861 - PubChem. (URL: )

- SAFETY DATA SHEET - TCI Chemicals. (2025-01-07). (URL: )

- Safety Data Sheet: Tetrahydrofuran - Carl ROTH. (URL: )

- Safety Data Sheet: tetrahydrofuran - Chemos GmbH&Co.KG. (URL: )

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H14N2O | CID 11471861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sugar-energy.com [sugar-energy.com]

- 4. sugar-energy.com [sugar-energy.com]

- 5. sugar-energy.com [sugar-energy.com]

- 6. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]

- 7. US11396498B2 - Method for producing this compound - Google Patents [patents.google.com]

- 8. WO2019073988A1 - Method for producing 2,5-bis(aminomethyl) tetrahydrofuran - Google Patents [patents.google.com]

- 9. Buy this compound (EVT-340817) | 66918-21-6 [evitachem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to Bio-based Diamines for Polymer Synthesis

Abstract

The imperative shift towards a sustainable bio-economy has catalyzed significant research and development in renewable alternatives to petroleum-based platform chemicals.[1][2] Among these, bio-based diamines are emerging as critical building blocks for the synthesis of high-performance polymers such as polyamides and polyimides. This guide provides a comprehensive technical overview of the landscape of bio-based diamines, targeting researchers, scientists, and professionals in polymer chemistry and material science. We will explore the diverse classification of these monomers, delve into their synthesis from various renewable feedstocks, detail their application in polymer synthesis, and critically evaluate the properties of the resultant bio-based polymers. This document is structured to serve as a foundational resource, bridging fundamental concepts with practical applications and future outlooks in this dynamic field.

The Imperative for Bio-Based Monomers: A Paradigm Shift in Polymer Chemistry

The polymer industry has long been reliant on petrochemical feedstocks, a reality that is increasingly at odds with global efforts to mitigate climate change and reduce environmental pollution.[1][3] The synthesis of conventional polyamides, for instance, often involves petroleum-derived diamines, contributing to a significant carbon footprint.[3] Bio-based diamines, derived from renewable resources like carbohydrates, vegetable oils, and lignin, offer a compelling pathway to decouple polymer production from fossil fuels, thereby fostering a more sustainable and circular economy.[4][5] The adoption of these green monomers not only addresses environmental concerns but also opens avenues for novel polymer structures and functionalities that may not be readily accessible through traditional synthetic routes.

Classification and Diversity of Bio-based Diamines

Bio-based diamines can be broadly categorized based on their chemical structure, which in turn dictates the properties of the resulting polymers. The primary classifications include aliphatic, aromatic, and furanic diamines.

Aliphatic Diamines

Linear aliphatic diamines are foundational monomers for the synthesis of many commercially significant polyamides. The bio-based production of these diamines is a significant area of research.

-

Short-Chain Aliphatic Diamines:

-

1,4-Butanediamine (Putrescine): A four-carbon diamine that can be synthesized biologically from arginine or ornithine.[6][7] It serves as a monomer for polyamides like PA 4,6 and PA 4,10.[5][8]

-

1,5-Pentanediamine (Cadaverine): This five-carbon diamine is a key bio-based monomer produced via the decarboxylation of the amino acid lysine.[9][10][11] It is used in the synthesis of bio-polyamides such as PA 5,10.[10]

-

-

Long-Chain Aliphatic Diamines:

-

Derived from fatty acids found in vegetable oils, these diamines offer unique properties to polymers, such as increased flexibility and hydrophobicity.[4][12] Examples include 1,9-nonanediamine and 1,13-tridecanediamine.[4] The introduction of long, branched-chain dimer diamines can effectively modify polymer crystallinity and melt strength.[12][13]

-

Aromatic and Furanic Diamines

Aromatic diamines are crucial for producing high-performance polymers with excellent thermal stability and mechanical strength, such as polyimides and aramids.[14][15] While the bio-based production of aromatic diamines is less established than their aliphatic counterparts, promising routes are being explored using renewable aromatic compounds from lignin and other plant sources.[4][16]

-

Furan-based Diamines: Furanic compounds, derived from C5 and C6 sugars, present a significant opportunity for creating bio-based aromatic-like structures.[14][15][17] 2,5-Bis(aminomethyl)furan is a key example, synthesized from 2,5-furandimethanol.[14][17] These diamines can be used to produce bio-based polyimides and polyamides with unique properties.[14][15][17][18]

The following table summarizes key bio-based diamines and their renewable sources.

| Diamine | Chemical Structure | Carbon Chain Length | Primary Renewable Source(s) |

| 1,4-Butanediamine (Putrescine) | H₂N-(CH₂)₄-NH₂ | 4 | Amino acids (Arginine, Ornithine) |

| 1,5-Pentanediamine (Cadaverine) | H₂N-(CH₂)₅-NH₂ | 5 | Amino acids (Lysine) |

| 1,6-Hexanediamine | H₂N-(CH₂)₆-NH₂ | 6 | Sugars (Glucose), Adipic acid |

| Long-Chain Diamines (e.g., C9, C13) | H₂N-(CH₂)ₓ-NH₂ (x > 6) | > 6 | Vegetable oils (Fatty acids) |

| 2,5-Bis(aminomethyl)furan | H₂N-CH₂-(C₄H₂O)-CH₂-NH₂ | - | Sugars (Fructose, Glucose) |

| Diamino-isohexides | Complex bicyclic structure | - | Sugars (Sorbitol) |

Synthesis of Bio-based Diamines: Pathways and Protocols

The synthesis of bio-based diamines leverages both biotechnological and chemical conversion processes. Metabolic engineering of microorganisms has been particularly successful in producing short-chain aliphatic diamines.

Microbial Synthesis of Cadaverine (1,5-Pentanediamine)

The microbial production of cadaverine is a well-established example of bio-based monomer synthesis. The core of this process is the enzymatic decarboxylation of L-lysine.

Caption: Workflow for the microbial production of cadaverine.

-

Strain Cultivation: An engineered strain of Escherichia coli or Corynebacterium glutamicum, overexpressing a lysine decarboxylase gene, is cultured in a suitable growth medium (e.g., Luria-Bertani broth) overnight at 37°C with shaking.[3][19]

-

Fermentation: The overnight culture is used to inoculate a fermenter containing a defined fermentation medium with a carbon source (e.g., glucose), nitrogen source, and essential minerals. The pH is maintained at a controlled level (e.g., 7.0) by the addition of a base. The fermentation is carried out at a controlled temperature (e.g., 37°C) with agitation and aeration.

-

Induction: If an inducible promoter is used for the expression of the lysine decarboxylase gene, an inducer (e.g., IPTG) is added to the fermentation broth at the appropriate cell density.

-

Monitoring: The concentrations of glucose, lysine, and cadaverine in the fermentation broth are monitored periodically using techniques like HPLC.

-

Harvesting and Purification: After the fermentation is complete, the cells are separated from the broth by centrifugation or microfiltration.[20] The cadaverine in the supernatant can be purified by methods such as distillation or crystallization to achieve polymer-grade purity.[20]

Chemo-catalytic Synthesis of Furan-based Diamines

The synthesis of furan-based diamines typically involves the chemical transformation of furan platform chemicals derived from biomass.

Caption: General workflow for the synthesis of bio-based polyamides.

-

Nylon Salt Preparation: Equimolar amounts of bio-based cadaverine (1,5-pentanediamine) and sebacic acid (a bio-based dicarboxylic acid) are dissolved in water to form an aqueous solution of the corresponding nylon salt.

-

Polycondensation: The nylon salt solution is transferred to a high-pressure autoclave. The temperature is gradually raised while venting steam to concentrate the salt solution.

-

Melt Polymerization: Once most of the water is removed, the temperature is further increased to above the melting point of the resulting polyamide (e.g., >200°C) under a nitrogen atmosphere. The pressure is then gradually reduced to a high vacuum to facilitate the removal of water formed during the condensation reaction and to increase the molecular weight of the polymer.

-

Extrusion and Pelletization: The molten polyamide is extruded from the reactor, cooled, and pelletized for further processing.

Synthesis of Bio-based Polyimides

Bio-based polyimides are typically synthesized through a two-step process involving the reaction of a bio-based diamine with a tetracarboxylic dianhydride.

-

Poly(amic acid) Synthesis: A furan-based diamine is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere. [17]A stoichiometric amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) is then added portion-wise to the solution while maintaining a low temperature to control the exothermic reaction. [17]The reaction mixture is stirred for several hours to form a viscous poly(amic acid) solution.

-

Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a stepwise thermal imidization process, which involves heating at progressively higher temperatures (e.g., 100°C, 200°C, and 300°C) under a nitrogen atmosphere. [14][15]This process removes water and converts the amic acid linkages to imide rings, resulting in the final polyimide film. Alternatively, chemical imidization can be performed at lower temperatures using dehydrating agents. [21]

Properties and Performance of Polymers from Bio-based Diamines

The properties of polymers derived from bio-based diamines are highly dependent on the structure of the diamine monomer.

| Polymer Type | Bio-based Diamine | Key Properties | Potential Applications |

| Bio-Polyamide (e.g., PA 5,10) | Cadaverine | Good mechanical strength, flexibility, lower melting point than PA 6,6. [10] | Engineering plastics, fibers for textiles. [10][16] |

| Bio-Polyamide (Long-Chain) | Dimer diamines | Increased flexibility, hydrophobicity, lower crystallinity. [13] | Elastomers, coatings, adhesives. |

| Bio-Polyimide (Furan-based) | Furan diamines | High thermal stability, good mechanical properties, potential for tailored optical properties. [14][15][17] | High-performance films, electronics, aerospace components. [14][15] |

| Bio-Polyimide (Isohexide-based) | Diamino-isohexides | Good thermal stability, optical transparency, high glass transition temperatures. [22] | Optical films, specialty plastics. |

The thermal stability of furan-based polyimides, for instance, has been shown to be excellent, making them potential substitutes for their petroleum-based counterparts. [14][15][17]However, the rigidity of the furan ring compared to a benzene ring can sometimes lead to slightly more brittle materials. [14][15][17]

Challenges and Future Outlook

Despite the significant progress in the field of bio-based diamines, several challenges remain on the path to their widespread commercialization.

-

Cost-Competitiveness: The production costs of some bio-based diamines are still higher than their petrochemical equivalents. [16]This necessitates further optimization of fermentation and purification processes to improve yields and reduce energy consumption.

-

Feedstock Availability and Sustainability: While many bio-based feedstocks are abundant, their use must not compete with food production. Lignocellulosic biomass and waste streams are promising second-generation feedstocks that need to be efficiently valorized. [16]* Scale-up and Process Integration: Scaling up microbial and chemical conversion processes from the lab to an industrial scale presents significant engineering challenges. [1][2]* Performance and Market Acceptance: Bio-based polymers must meet or exceed the performance standards of their incumbent petroleum-based counterparts to gain market acceptance.

The future of bio-based diamines is bright, with ongoing research focused on expanding the portfolio of available monomers, improving synthesis efficiency, and exploring novel polymer architectures. The integration of biocatalysis and chemical catalysis will be crucial in developing efficient and sustainable production pathways. As the principles of the circular economy gain further traction, bio-based diamines and the polymers derived from them will play an increasingly vital role in creating a more sustainable materials future.

References

-

Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. PubMed, 2023. [Link]

-

The production of biobased diamines from renewable carbon sources: Current advances and perspectives. ResearchGate, 2020. [Link]

-

Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI, 2023. [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects. PubMed, 2020. [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects. PMC, 2020. [Link]

-

Biobased Bisbenzoxazine Resins Derived from Natural Renewable Monophenols and Diamine: Synthesis and Property Investigations. ACS Sustainable Chemistry & Engineering, 2022. [Link]

-

Bio-based production of the platform chemical 1,5-diaminopentane. ResearchGate, 2011. [Link]

-

Green chemical and biological synthesis of cadaverine: recent development and challenges. Green Chemical Engineering, 2021. [Link]

-

Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. ResearchGate, 2023. [Link]

-

Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles. Macromolecules, 2021. [Link]

-

Biobased nylon and potential from diamine monomers. Alder BioInsights, 2025. [Link]

-

Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 2016. [Link]

-

Novel Biomass-Based Polymers: Synthesis, Characterization, and Application. ACS Symposium Series, 2012. [Link]

-

Partially bio-based polyimides from isohexide-derived diamines. ResearchGate, 2013. [Link]

-

Synthesis and characterization of putrescine-based poly(phosphoester-urethanes). Journal of Biomaterials Science, Polymer Edition, 2007. [Link]

-

Ameliorating end-product inhibition to improve cadaverine production in engineered Escherichia coli and its application in the synthesis of bio-based diisocyanates. PMC, 2021. [Link]

-

Challenges and recent advances in bio-based isocyanate production. RSC Publishing, 2023. [Link]

-

China 1,5-DIAMINOPENTANE Cadaverine CAS 462-94-2 Manufacturer. Yolatech.com. [Link]

-

Sustainable polyamide elastomers from a bio-based dimer diamine for fabricating highly expanded and facilely recyclable microcellular foams via supercritical CO2 foaming. ResearchGate, 2021. [Link]

-

Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. ACS Sustainable Chemistry & Engineering, 2017. [Link]

-

Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. ResearchGate, 2024. [Link]

-

Putrescine. Wikipedia. [Link]

-

New High-Performance Materials: Bio-Based, Eco-Friendly Polyimides. ResearchGate, 2019. [Link]

-

Biorefineries: Achievements and challenges for a bio-based economy. Frontiers, 2022. [Link]

-

Biorefineries: Achievements and challenges for a bio-based economy. ResearchGate, 2022. [Link]

-

Ultrahigh performance bio-based polyimides from 4,4'-diaminostilbene. ResearchGate, 2017. [Link]

- Biochemical synthesis of 1,4-butanediamine.

Sources

- 1. Frontiers | Biorefineries: Achievements and challenges for a bio-based economy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Putrescine - Wikipedia [en.wikipedia.org]

- 7. WO2006005603A1 - Biochemical synthesis of 1,4-butanediamine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Green chemical and biological synthesis of cadaverine: recent development and challenges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02764F [pubs.rsc.org]

- 11. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. alderbioinsights.co.uk [alderbioinsights.co.uk]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ameliorating end-product inhibition to improve cadaverine production in engineered Escherichia coli and its application in the synthesis of bio-based diisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

"2,5-Bis(aminomethyl)tetrahydrofuran CAS number and molecular weight"

An In-Depth Technical Guide to 2,5-Bis(aminomethyl)tetrahydrofuran: A Core Building Block for Pharmaceutical Innovation

As a Senior Application Scientist, this guide moves beyond simple data recitation. It is designed to provide researchers, chemists, and drug development professionals with a foundational understanding of this compound, grounded in the principles of synthetic chemistry and practical application. We will explore not just the "what," but the "why"—delving into the causal relationships that make this molecule a valuable asset in the modern pharmaceutical landscape.

Core Molecular Identity and Physicochemical Profile

This compound, which we will refer to as BAMTHF, is a diamine built upon a saturated five-membered ether ring. This structure is deceptively simple; the tetrahydrofuran (THF) core provides a specific three-dimensional geometry and favorable solubility, while the two primary amine functionalities offer versatile handles for chemical modification.[1][2] Its potential as a bio-based chemical, derivable from biomass precursors, further enhances its appeal in an industry increasingly focused on sustainable chemistry.[3]

The fundamental properties of BAMTHF are summarized below, providing the essential data required for experimental design and chemical inventory management.

| Property | Value | Source(s) |

| CAS Number | 66918-21-6 | [4] |

| Molecular Formula | C₆H₁₄N₂O | [5] |

| Molecular Weight | 130.19 g/mol | [5] |

| IUPAC Name | [5-(aminomethyl)oxolan-2-yl]methanamine | [5] |

| Common Synonyms | 1,6-Diamino-2,5-anhydro-1,3,4,6-tetradeoxyhexitol, Tetrahydro-2,5-furanebis(methylamine) | [6] |

| Appearance | Colorless to brown oil or off-white powder | [6] |

| Boiling Point | 56 °C @ 0.26 Torr | |

| Solubility | Soluble in polar organic solvents (Methanol, DMSO); good aqueous solubility due to hydrogen bonding capacity.[2] | |

| Storage | Store at 2-8°C or in a -20°C freezer, away from light and ignition sources.[7][8] |

Strategic Synthesis: From Furan Precursor to Saturated Diamine

The most efficient and industrially relevant pathway to BAMTHF is through the catalytic hydrogenation of its aromatic precursor, 2,5-Bis(aminomethyl)furan (BAMF).[3][9] This process involves the saturation of the furan ring, a transformation that is critical for introducing the desired conformational flexibility of the THF scaffold.

Causality in Synthesis Design:

-

Choice of Precursor (BAMF): BAMF is readily synthesized from biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF) or 2,5-furandicarboxylic acid (FDCA).[3][10] This positions BAMTHF as a sustainable building block.

-

Catalyst Selection: The choice of catalyst is paramount for achieving high yield and selectivity. Noble metals such as Ruthenium (Ru) and Rhodium (Rh) supported on alumina or carbon are highly effective.[3] These catalysts are chosen for their high activity in hydrogenating the furan ring without promoting cleavage of the C-N or C-O bonds, which would lead to undesired by-products.[11]

-

Solvent System: A non-aqueous solvent like Tetrahydrofuran (THF) is often employed.[12] This choice helps to minimize side reactions and ensures good solubility for both the starting material and the catalyst.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of BAMTHF.

Experimental Protocol: Catalytic Hydrogenation of BAMF

This protocol is a representative synthesis adapted from established patent literature.[3][12] All operations should be conducted by trained personnel in a controlled laboratory environment.

-

Reactor Charging: In a high-pressure autoclave, charge 2,5-bis(aminomethyl)furan (20 g), a hydrogenation catalyst (e.g., 5% Rh/C, 8 g), and anhydrous THF (120 mL).[3]

-

Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurization & Heating: Pressurize the reactor with hydrogen gas to 6 MPa. Begin stirring and heat the reactor to a constant internal temperature of 90°C.

-

Reaction Monitoring: Maintain the reaction at temperature and pressure for 1 hour. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via GC-MS to observe the disappearance of the BAMF peak.

-

Cooldown & Depressurization: After the reaction is complete, terminate the heating and cool the autoclave with an ice-water bath. Once at room temperature, carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor in an inert atmosphere (e.g., under an argon stream) and filter the reaction mixture to remove the solid catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the THF solvent. The resulting crude oil can be purified by vacuum distillation (e.g., 120°C at 1 mbar) to yield pure this compound.[3]

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized BAMTHF is a critical self-validating step. The primary method involves comparing the analytical data of the product against the starting material.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for determining purity and confirming the molecular weight. The product should show a primary peak with a mass corresponding to BAMTHF (m/z = 130.19).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The key transformation to observe is the complete disappearance of the characteristic aromatic proton signals of the furan ring (typically δ 6.0-6.5 ppm) and the appearance of new aliphatic proton signals corresponding to the saturated THF ring (typically δ 1.5-4.0 ppm).

-

¹³C-NMR: Similarly, the aromatic carbon signals of the furan precursor (δ > 100 ppm) will be replaced by aliphatic carbon signals of the THF ring (typically δ 25-80 ppm). The symmetric nature of the molecule may simplify the spectrum.

-

Applications in Drug Discovery and Development

The unique structure of BAMTHF makes it a powerful scaffold in medicinal chemistry. Its utility stems from several key attributes that medicinal chemists can exploit.[1]

-

Bifunctional Nucleophile: The two primary amine groups are excellent nucleophiles, allowing BAMTHF to react with a wide range of electrophiles (e.g., acid chlorides, aldehydes, alkyl halides) to build more complex molecules. This is fundamental for creating libraries of compounds for screening.[1]

-

Stereochemical Complexity: The THF ring is non-planar and contains chiral centers. This provides a rigid, three-dimensional framework that can be used to control the spatial orientation of appended functional groups, which is critical for optimizing binding interactions with biological targets like enzymes or receptors.[1]

-

Improved Pharmacokinetics: The THF moiety is a known pharmacophore present in several FDA-approved drugs. It can improve solubility and other pharmacokinetic properties.[2] The overall biocompatibility of the scaffold is considered favorable for developing drug candidates.[1]

Role as a Molecular Scaffold

Caption: BAMTHF as a central scaffold for chemical diversification.

Safety, Handling, and Storage Protocols

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound was not available through the conducted searches. The following guidelines are based on the chemical properties of analogous compounds (aliphatic amines and tetrahydrofuran derivatives) and should be treated as general best practices. Always perform a thorough risk assessment before handling this chemical.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.[7]

-

Handling:

-

Work in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.

-

Keep away from heat, sparks, open flames, and other ignition sources. The related compound 3-(aminomethyl)tetrahydrofuran is classified as a flammable liquid.[13]

-

Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[7]

-

Avoid contact with skin and eyes. Amines can be corrosive and irritating.[13]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[13]

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[13]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that bridges the gap between sustainable chemistry and advanced pharmaceutical design. Its combination of a bio-derivable core, versatile reactive handles, and favorable structural properties ensures its continued relevance for researchers and scientists. By understanding the rationale behind its synthesis, characterization, and application, professionals in drug development can fully leverage its potential to construct the next generation of complex and effective therapeutic agents.

References

-

Why can 2, 5- Bis (aminomethyl) tetrahydrofuran (BAMTHF) be used as a synthetic precursor for a variety of drugs? - Sugar Energy. [Link]

-

Standard Operating Procedure: Tetrahydrofuran. [Link]

- US Patent US11396498B2 - Method for producing this compound.

- WO2019073988A1 - Method for producing 2,5-bis(aminomethyl) tetrahydrofuran.

- US Patent US20200308126A1 - Method for producing this compound.

- EP 3696172 B1 - Method for producing 2,5-bis (aminomethyl) tetrahydrofuran.

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Potential advantages of 2, 5- Bis (aminomethyl) tetrahydrofuran (BAMTHF) in solvation. Sugar Energy. [Link]

-

Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Scientific Research Publishing. [Link]

-

What are the precautions for the storage and transportation of tetrahydrofuran. Zhejiang Amerisource New Material Co., Ltd. [Link]

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

-

Figure S3. 13C-NMR (DMSO-d6) of isolated 2,5-bis(aminomethyl)furan. ResearchGate. [Link]

-

The Parameters of the 1H and 13C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]

Sources

- 1. sugar-energy.com [sugar-energy.com]

- 2. sugar-energy.com [sugar-energy.com]

- 3. US11396498B2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H14N2O | CID 11471861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 8. amerisourcepbt.com [amerisourcepbt.com]

- 9. US20200308126A1 - Method for producing this compound - Google Patents [patents.google.com]

- 10. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. WO2019073988A1 - Method for producing 2,5-bis(aminomethyl) tetrahydrofuran - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 2,5-Bis(aminomethyl)tetrahydrofuran: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Bis(aminomethyl)tetrahydrofuran (CAS 66918-21-6), a valuable bifunctional molecule with applications in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and epoxy resin curing agents. While direct, publicly available spectral data for this compound is limited, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Introduction

This compound is a saturated heterocyclic diamine. Its structure, featuring a central tetrahydrofuran ring and two primary aminomethyl substituents, imparts a unique combination of flexibility and reactivity. The presence of two primary amine groups makes it a key building block for polymerization reactions and the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide will delve into the expected ¹H NMR, ¹³C NMR, and IR spectroscopic signatures of this compound, providing a detailed, albeit predictive, framework for its analysis.

The structural elucidation of this compound relies on the synergistic interpretation of various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The molecule's symmetry and the presence of stereocenters at the C2 and C5 positions will significantly influence its spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information. Due to the presence of two stereocenters (C2 and C5), the compound can exist as cis and trans diastereomers, which may lead to more complex spectra than a simple symmetric model would suggest. However, for the purpose of this guide, we will first consider the spectrum of a single diastereomer.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrofuran ring and the aminomethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (ring, C3-C4) | 1.5 - 2.0 | Multiplet | 4H |

| -CH- (ring, C2-C5) | 3.8 - 4.2 | Multiplet | 2H |

| -CH₂- (aminomethyl) | 2.6 - 3.0 | Multiplet | 4H |

| -NH₂ | 1.0 - 2.5 (variable) | Broad Singlet | 4H |

Causality behind Predictions:

-

Ring Protons (-CH₂- and -CH-): The protons on the tetrahydrofuran ring are in a saturated environment. The protons at C3 and C4 are expected to appear in the upfield region (1.5-2.0 ppm). The protons at C2 and C5 are adjacent to the electronegative oxygen atom and will be deshielded, thus appearing further downfield (3.8-4.2 ppm). The multiplicity of these signals will be complex due to coupling with neighboring protons.

-

Aminomethyl Protons (-CH₂-): The protons of the aminomethyl groups are adjacent to the nitrogen atom, which is also electronegative, leading to a downfield shift (2.6-3.0 ppm). Their multiplicity will depend on the coupling with the adjacent methine proton on the ring.

-

Amine Protons (-NH₂): The chemical shift of the primary amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They often appear as a broad singlet and can exchange with deuterium oxide (D₂O), causing the signal to disappear, a useful diagnostic test.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Given the molecule's symmetry, a single diastereomer is expected to show three distinct carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (ring, C3-C4) | 25 - 35 |

| -CH- (ring, C2-C5) | 75 - 85 |

| -CH₂- (aminomethyl) | 40 - 50 |

Causality behind Predictions:

-

Ring Carbons (-CH₂- and -CH-): The carbons of the tetrahydrofuran ring will show characteristic shifts. The carbons at C3 and C4 will be in the typical alkane region (25-35 ppm). The carbons at C2 and C5, being directly attached to the oxygen atom, will be significantly deshielded and appear in the 75-85 ppm range.

-

Aminomethyl Carbon (-CH₂-): The carbon of the aminomethyl group, being attached to a nitrogen atom, will be deshielded relative to a simple alkane but less so than the oxygen-bearing carbons, with an expected chemical shift in the 40-50 ppm range.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts, particularly for the -NH₂ protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-100 ppm).

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1100 - 1050 | Strong | C-O-C stretch (ether) |

| 910 - 665 | Broad, Strong | N-H wag (primary amine) |

Causality behind Predictions:

-

N-H Vibrations: As a primary amine, this compound is expected to show a characteristic doublet in the 3400-3250 cm⁻¹ region due to the symmetric and asymmetric stretching of the N-H bonds. A medium intensity N-H bending vibration should appear around 1650-1580 cm⁻¹. A broad and strong N-H wagging band is also anticipated in the fingerprint region.

-

C-H Vibrations: The aliphatic C-H stretching vibrations from the tetrahydrofuran ring and the aminomethyl groups will result in strong absorptions in the 2960-2850 cm⁻¹ range.

-

C-O-C Vibration: The most characteristic feature of the tetrahydrofuran ring will be a strong C-O-C stretching band in the 1100-1050 cm⁻¹ region, typical for cyclic ethers.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the major absorption peaks in the spectrum.

-

Compare the observed peaks with the predicted values and reference spectra of similar compounds.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

-

Caption: Workflow for ATR-FTIR analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound using NMR and IR techniques. The predicted chemical shifts and absorption bands, based on fundamental principles and data from analogous structures, offer a valuable resource for the identification and characterization of this important chemical intermediate. The provided experimental protocols outline best practices for obtaining high-quality, reproducible spectroscopic data. It is the author's hope that this guide will serve as a valuable tool for researchers in their synthetic and analytical endeavors involving this compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

European Patent Office. (2020). EP 3696173 B1 - METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN. [Link]

- Google Patents. (2022). US11396498B2 - Method for producing this compound.

A Comprehensive Technical Guide to the Safe Handling and Application of 2,5-Bis(aminomethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Utility and Hazards of a Versatile Diamine

2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF) is a unique difunctional amine built upon a stable tetrahydrofuran ring. Its distinct structural characteristics, featuring two primary amine groups, make it a valuable building block in various chemical syntheses, particularly in the realms of pharmaceutical development and polymer chemistry. The presence of these reactive amine moieties allows for a range of chemical modifications, such as amidation, making it an important intermediate in the construction of complex nitrogen-containing molecules.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and emergency management of this compound, grounded in established safety principles for hazardous chemicals and specific knowledge of amine chemistry.

Section 1: Physicochemical and Toxicological Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. This section outlines the known physical, chemical, and toxicological characteristics of this compound.

1.1: Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 66918-21-6 | [2][3][4][5] |

| Molecular Formula | C₆H₁₄N₂O | [2][3][5] |

| Molecular Weight | 130.19 g/mol | [2][3][5] |

| Appearance | Dark Yellow Oil or Off-white to white powder | [5] |

| Storage Temperature | 2-8°C, away from light | [5] |

Note: The appearance of the compound may vary depending on its purity and the supplier.

1.2: GHS Classification and Hazard Profile

Inferred GHS Classification (based on 3-(Aminomethyl)tetrahydrofuran): [6]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)

GHS Pictograms (Anticipated):

Mandatory PPE for Handling BAMTHF

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. [7]* Skin and Body Protection: A flame-retardant laboratory coat should be worn at all times. For operations with a significant splash potential, a chemical-resistant apron is also recommended. Closed-toe shoes are required.

-

Hand Protection: Nitrile gloves are generally suitable for incidental contact. [7]For prolonged handling or immersion, consult glove manufacturer's compatibility charts for appropriate materials. Double gloving can provide an extra layer of protection.

2.2: General Handling Procedures

Adherence to standard laboratory safety practices is paramount.

-

Avoid Contact: Minimize all personal contact with the chemical, including inhalation of vapors. * Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling. * Container Management: Keep containers securely sealed when not in use and clearly labeled. Avoid physical damage to containers.

2.3: Storage Protocols

Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. [6]* Temperature: Recommended storage is at 2-8°C. [5]* Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition. [6]* Container Integrity: Use tightly sealed containers, and never store corrosive liquids above eye level. [6][7]

Section 3: Emergency Response and First Aid

Prompt and correct action in the event of an emergency can significantly reduce the severity of an incident.

3.1: Spill Management

In the event of a spill, the following steps should be taken:

General Spill Response Workflow

-

Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.

-

Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.

-

Assess the Situation: Determine the extent of the spill and if it is safe to clean up with available resources. For large or unmanageable spills, contact your institution's emergency response team.

-

Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Respiratory protection may be necessary depending on the spill size and ventilation.

-

Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent to dike the spill and prevent it from spreading. [8]6. Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water, and decontaminate all equipment used in the cleanup.

3.2: First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Skin Contact: Promptly remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. [5]* Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Give the person a glass of water or milk and seek immediate medical attention.

Section 4: Reactivity and Applications in Drug Development

This compound's utility stems from its reactive nature. The two primary amine groups serve as nucleophilic sites, readily participating in reactions with a variety of electrophiles. [1]This reactivity is particularly valuable in the synthesis of pharmaceutical compounds and other fine chemicals.

4.1: Key Reactions

-

Amidation: The amine groups can react with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds, a common linkage in many drug molecules. [1]* Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, allowing for the introduction of various functional groups.

-

Epoxy Curing: The diamine structure makes it an effective curing agent for epoxy resins, leading to cross-linked polymers with enhanced properties.

The tetrahydrofuran ring provides a degree of steric hindrance that can influence the selectivity of these reactions. [1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. However, its properties as a flammable and irritant diamine demand a high level of respect and adherence to stringent safety protocols. By understanding its hazard profile, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this versatile molecule. This guide serves as a comprehensive resource to foster a culture of safety and responsibility in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

Minnesota Department of Health. (2018, August). Tetrahydrofuran Toxicological Summary Sheet. Retrieved from [Link]

-

Brandeis University. Corrosive Chemicals. Laboratory Safety. Retrieved from [Link]

-

ULCHO. This compound CAS 66918-21-6. Retrieved from [Link]

-

UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

-

Pharmaffiliates. This compound. Retrieved from [Link]

- Google Patents. US11396498B2 - Method for producing this compound.

-

Sugar Energy. (2024, November 4). Why can 2, 5- Bis (aminomethyl) tetrahydrofuran (BAMTHF) be used as a synthetic precursor for a variety of drugs?. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H14N2O | CID 11471861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ulcho.com [ulcho.com]

- 6. health.state.mn.us [health.state.mn.us]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. US11396498B2 - Method for producing this compound - Google Patents [patents.google.com]

A Technical Guide to 2,5-Bis(aminomethyl)tetrahydrofuran: Synthesis, Commercial Availability, and Applications

This in-depth technical guide provides a comprehensive overview of 2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF), a versatile diamine derived from renewable resources. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the synthesis, commercial availability, chemical properties, and key applications of this important bio-based building block.

Introduction: A Bio-Based Diamine with Diverse Potential

This compound (CAS No. 66918-21-6) is a heterocyclic diamine that has garnered significant interest as a sustainable alternative to petroleum-based monomers.[1][2] Its structure, featuring a central tetrahydrofuran ring flanked by two primary amine functionalities, imparts a unique combination of flexibility, reactivity, and stereoisomerism. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals, a monomer for high-performance polymers such as polyamides and polyurethanes, and a curing agent for epoxy resins.[3][4][5] The growing emphasis on green chemistry and the utilization of biomass-derived platform chemicals positions BAMTHF as a key molecule in the development of sustainable materials and therapeutics.[1]

Chemical Properties and Isomerism

This compound possesses a molecular formula of C6H14N2O and a molecular weight of approximately 130.19 g/mol .[6] The presence of two chiral centers at the 2 and 5 positions of the tetrahydrofuran ring means that BAMTHF can exist as three stereoisomers: (2R,5R), (2S,5S), and the meso compound (2R,5S), which is achiral. The cis and trans isomers exhibit different spatial arrangements of the aminomethyl groups, which can significantly influence the properties of resulting polymers and the stereoselectivity of reactions in which they are involved. While the existence of these isomers is a critical consideration for stereospecific applications, the commercial availability of isomerically pure forms is not widely documented, and many commercial sources supply a mixture of isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66918-21-6 | [6] |

| Molecular Formula | C6H14N2O | [6] |

| Molecular Weight | 130.19 g/mol | [6] |

| Boiling Point | 56 °C at 0.26 Torr | [7] |

| Density | ~1.007 g/cm³ (predicted) | [7] |

| Solubility | Soluble in DMSO and Methanol (slightly) | [7] |

Commercial Availability

This compound is available for research and development purposes from a number of chemical suppliers. The material is typically sold in quantities ranging from milligrams to kilograms. Researchers should inquire with suppliers regarding the isomeric purity of their offerings if a specific stereoisomer is required for their application.

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Product Name | Notes |

| Zhejiang Sugar Energy Technology Co., Ltd. | This compound (BAMTHF) | Offers industrial-scale production. |

| Amerigo Scientific | This compound | Distributor for life science research. |

| Santa Cruz Biotechnology, Inc. | This compound | For research use only. |

| Toronto Research Chemicals (TRC) | This compound | Available in various quantities (e.g., 25mg, 50mg, 100mg).[8][9][10] |

| ChemExpress | This compound | Supplier of pharmaceutical intermediates. |

| CymitQuimica | This compound | Distributes TRC products.[9] |

| Biomall | This compound | Indian distributor for TRC.[10] |

Synthesis of this compound

The primary and most sustainable route to BAMTHF begins with biomass-derived 5-hydroxymethylfurfural (HMF). The synthesis pathway typically involves the conversion of HMF to an intermediate such as 2,5-diformylfuran (DFF) or 2,5-bis(aminomethyl)furan (BAMF), followed by hydrogenation of the furan ring to the tetrahydrofuran structure.[11]

A prominent method for the synthesis of BAMTHF involves the catalytic hydrogenation of 2,5-bis(aminomethyl)furan.[2] This process can be efficiently carried out using a variety of hydrogenation catalysts.

Caption: Synthesis pathway from biomass to this compound.

Experimental Protocol: Hydrogenation of 2,5-Bis(aminomethyl)furan

The following is a representative protocol based on methodologies described in the patent literature.[2]

Materials:

-

2,5-Bis(aminomethyl)furan

-

Hydrogenation catalyst (e.g., Rh/C, Ru/alumina)

-

Solvent (e.g., Tetrahydrofuran (THF))

-

Pressurized reaction vessel (autoclave)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Charge the pressure-resistant autoclave with 2,5-bis(aminomethyl)furan, the chosen solvent (THF), and the hydrogenation catalyst.

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3-6 MPaG).

-

Heat the reaction mixture to the target temperature (e.g., 90°C) and maintain for a specified duration (e.g., 1 hour) with stirring.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture under an inert atmosphere to remove the catalyst.

-

The resulting filtrate containing the product can be concentrated under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Self-Validation: The progress of the reaction and the purity of the final product can be monitored and confirmed by gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting material, 2,5-bis(aminomethyl)furan, and the appearance of the product peak corresponding to the mass of this compound will validate the successful conversion. Further characterization by NMR and IR spectroscopy is recommended to confirm the structure.

Applications of this compound

The unique structure of BAMTHF makes it a versatile building block in several areas of chemical science.

Caption: Key application areas of this compound.

Polymer Synthesis

The difunctional nature of BAMTHF makes it an excellent monomer for step-growth polymerization. It can be reacted with dicarboxylic acids or their derivatives to form polyamides, and with diisocyanates to produce polyurethanes. The incorporation of the tetrahydrofuran ring into the polymer backbone can enhance properties such as thermal stability and mechanical strength.[3][12] The use of bio-based diamines like BAMTHF is a significant step towards sustainable polymer production.

Pharmaceutical and Agrochemical Synthesis

In the realm of drug discovery and development, the primary amine groups of BAMTHF serve as versatile handles for the construction of more complex molecules.[2] The tetrahydrofuran core can act as a biocompatible scaffold, and the stereochemistry of the molecule can be exploited to create chiral drugs with specific biological activities. Its ability to form stable amide bonds is crucial in the synthesis of various active pharmaceutical ingredients.

Epoxy Resin Curing Agent

The two primary amine groups in BAMTHF can react with the epoxide groups of epoxy resins, leading to cross-linking and the formation of a rigid thermoset material.[4][5] As a curing agent, BAMTHF can influence the final properties of the cured epoxy, such as its glass transition temperature, chemical resistance, and mechanical toughness. The use of a bio-based curing agent like BAMTHF can reduce the environmental footprint of epoxy resin systems.

Future Outlook

This compound is a promising bio-based chemical with the potential to replace conventional petroleum-derived diamines in a variety of applications. Further research into the stereoselective synthesis of its isomers and a deeper understanding of how each isomer influences material properties will open up new avenues for its use in advanced materials and chiral pharmaceuticals. As the bio-economy continues to grow, the commercial availability and applications of BAMTHF are expected to expand significantly.

References

-

Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]

- US11396498B2 - Method for producing 2,5-bis(aminomethyl)

-

Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime | Request PDF - ResearchGate. [Link]

-

This compound | C6H14N2O | CID 11471861 - PubChem. [Link]

-

A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid - MDPI. [Link]

- WO2019073988A1 - Method for producing 2,5-bis(aminomethyl)

-

METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN - European Patent Office - EP 3696173 B1. [Link]

-

Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing). [Link]

-

Figure S2. 1 H-NMR (DMSO-d 6 ) of isolated 2,5-bis(aminomethyl)furan. 1... - ResearchGate. [Link]

-

Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials | ACS Omega. [Link]

-

Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 2. US11396498B2 - Method for producing this compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2019073988A1 - Method for producing 2,5-bis(aminomethyl) tetrahydrofuran - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 66918-21-6 [m.chemicalbook.com]

- 8. Buy Online CAS Number 66918-21-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. biomall.in [biomall.in]

- 11. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF) as a Bio-Derived Curing Agent for High-Performance Epoxy Systems

Introduction: A Sustainable Shift in Epoxy Chemistry